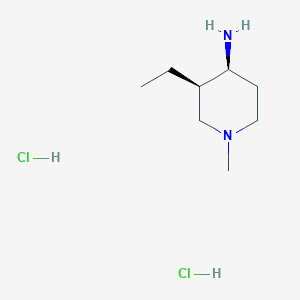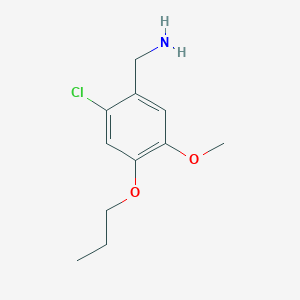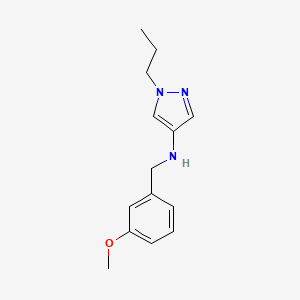![molecular formula C14H19N3O B11737998 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B11737998.png)
2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with propyl bromide in the presence of a base such as potassium carbonate.
Aminomethylation: The resulting 1-propyl-1H-pyrazole is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Phenol: Finally, the aminomethylated pyrazole is coupled with phenol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol and pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(1-Propyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf seine potentiellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen:
Molekulare Ziele: Enzyme und Rezeptoren, die an entzündungshemmenden Wegen beteiligt sind.
Beteiligte Wege: Die Hemmung von Schlüsselenzymen kann zu einer verringerten Entzündung und Zellproliferation führen.
Ähnliche Verbindungen:
1-Propyl-1H-Pyrazol: Fehlt die Aminomethyl- und Phenolgruppe.
2-((1H-Imidazol-1-yl)methyl)-6-substituiertes-5-Fluor-1H-Benzo[d]imidazol: Enthält einen Imidazolring anstelle eines Pyrazolrings.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Diese umfassende Übersicht beleuchtet die Bedeutung von this compound in verschiedenen wissenschaftlichen Bereichen.
Wirkmechanismus
The mechanism of action of 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of key enzymes can lead to reduced inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Propyl-1H-pyrazole: Lacks the aminomethyl and phenol groups.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 2-({[(1-Propyl-1h-pyrazol-5-yl)methyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific domains
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-[[(2-propylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-2-9-17-13(7-8-16-17)11-15-10-12-5-3-4-6-14(12)18/h3-8,15,18H,2,9-11H2,1H3 |
InChI-Schlüssel |
SSOGMHYOYXNUBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737925.png)
![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737936.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11737941.png)
![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11737949.png)
![[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea](/img/structure/B11737955.png)


![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737977.png)
![4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737978.png)
![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737987.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737993.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11738001.png)
